N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
Structure and Synthesis This compound features a thiazole core substituted at position 4 with a [1,1'-biphenyl]-4-yl group and at position 2 with a carboxamide-linked pyrazole moiety (1-ethyl-5-methyl-1H-pyrazole-3-carboxamide). Its synthesis involves the coupling of 4-phenyl phenacyl bromide with a precursor thiazole intermediate under reflux conditions in ethanol, yielding a pale golden crystalline product with a melting point of 116–118°C and >96% purity . Structural confirmation was achieved via $^1$H NMR, $^{13}$C NMR, and high-resolution mass spectrometry (HRMS).
Properties
IUPAC Name |
1-ethyl-5-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-3-26-15(2)13-19(25-26)21(27)24-22-23-20(14-28-22)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBAYMLZEFGATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, is a derivative of 2-aminothiazole. The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib. Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.
Mode of Action
It is known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities. The selectivity of tested compounds against glioblastoma and melanoma were proved in MTT assay.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines. This suggests that the compound may interact with multiple biochemical pathways involved in cell proliferation and survival.
Result of Action
The compound has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. This suggests that the compound may have potential as an anticancer agent.
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Attachment of the Biphenyl Group : This is often accomplished via a Suzuki coupling reaction between a boronic acid derivative and a halogenated thiazole intermediate.
- Introduction of the Pyrazole Moiety : The final structure is completed by acylation with appropriate carboxylic acid derivatives.
The molecular structure can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C19H20N4S |
| Molecular Weight | 348.45 g/mol |
| CAS Number | 1426047-44-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in signaling pathways related to inflammation and cancer progression. For instance, it can inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell growth and differentiation.
- Modulation of Signaling Pathways : By binding to specific receptors, it can alter downstream signaling cascades, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
Key Findings :
- In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in diseases characterized by chronic inflammation.
Case Studies
Several case studies have documented the biological effects of this compound:
- Breast Cancer Study : A study evaluated the cytotoxic effects of this compound on MCF7 cells, revealing an IC50 value that indicates potent antiproliferative activity .
- Inflammation Model : In a mouse model of inflammation, administration of this compound significantly reduced paw swelling and cytokine levels compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Biphenyl-Thiazole Derivatives
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
- Structural Differences :
- Replaces the pyrazole-carboxamide with a benzo[d][1,3]dioxol-5-yl-cyclopropane-carboxamide group.
- Substitutes the 4-pyridinyl group at the thiazole’s 4-position.
- Synthesis : Requires HATU/DIPEA-mediated coupling in N,N'-DMF, followed by HPLC purification .
- Impact : The pyridine and benzodioxole groups enhance binding to aromatic receptors but reduce solubility compared to the ethyl-methyl pyrazole analog .
[1,1'-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone
- Structural Differences: Lacks the pyrazole-carboxamide; instead, features a 4-(methylthio)phenyl group and an aminothiazole.
- Synthesis : Involves NaHCO₃-mediated neutralization and crystallization in acetonitrile .
- Impact : The methylthio group increases lipophilicity, improving membrane permeability but reducing aqueous stability .
Pyrazole-Thiazole Hybrids
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Structural Differences :
- Substitutes the biphenyl group with a phenylacetamide at the thiazole’s 4-position.
- Retains a methyl-substituted pyrazole but lacks the ethyl group.
- Impact : The acetamide group improves solubility, but the absence of a biphenyl moiety reduces target affinity .
N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- Structural Differences: Integrates a thiazolidinone ring with a 4-chlorophenylpyrazole substituent. Features a 4-methylbenzamide instead of a pyrazole-carboxamide.
- Impact: The thioxo-thiazolidinone core introduces redox activity but increases metabolic liability .
Substituted Thiazole Carboxamides
N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides
- Structural Differences :
- Replaces the biphenyl group with a 4-pyridinyl moiety.
- Utilizes diverse amines (e.g., ethyl, cyclopropyl) for carboxamide substitution.
- Synthesis : Coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines using classic reagents (e.g., HATU) .
- Impact : The pyridine group enhances kinase inhibition but reduces blood-brain barrier penetration compared to biphenyl analogs .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Solubility (LogP) | Synthesis Yield | Key Pharmacological Property |
|---|---|---|---|---|---|
| N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | 459.5 | Biphenyl, ethyl-methyl pyrazole | 3.2 | 96% | High metabolic stability |
| N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide | 591.1 | Biphenyl-carbonyl, pyridine, benzodioxole | 4.1 | 22–95% | Enhanced receptor binding |
| N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide | 421.5 | Phenylacetamide, methyl-pyrazole | 2.8 | 75% | Moderate solubility, lower affinity |
| N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides | 350–450 | 4-Pyridinyl, variable amines | 2.5–3.8 | 60–85% | Kinase inhibition, poor BBB penetration |
Research Findings and Trends
- Biphenyl vs. Pyridine : Biphenyl-thiazoles exhibit superior target affinity due to enhanced hydrophobic interactions, whereas pyridinyl analogs are more polar but less tissue-permeable .
- Carboxamide Substituents: Ethyl-methyl pyrazole groups balance solubility and stability, while benzodioxole or thiazolidinone substituents introduce steric hindrance or redox activity, respectively .
- Synthetic Efficiency : HATU/DIPEA-mediated couplings achieve higher yields (>95%) compared to traditional methods (60–85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
